molecular formula C6H14ClNO B1422305 2-(Oxolan-2-yl)ethan-1-amine hydrochloride CAS No. 1240527-33-6

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1422305
CAS No.: 1240527-33-6
M. Wt: 151.63 g/mol
InChI Key: LPZQZDZHBNGVGX-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of ethanamine, where the ethanamine group is substituted with an oxolan ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of oxirane (ethylene oxide) with ethanamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Oxirane Ring Opening: Oxirane reacts with ethanamine to form 2-(Oxolan-2-yl)ethan-1-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound with consistent quality. The reaction parameters such as temperature, pressure, and pH are closely monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces oxides or nitroso compounds.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces substituted ethanamine derivatives.

Scientific Research Applications

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride
  • 2-(Oxolan-2-yl)methanamine hydrochloride
  • 2-(Oxolan-2-yl)ethanol hydrochloride

Uniqueness

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(oxolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQZDZHBNGVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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